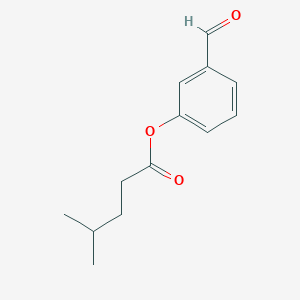
(3-Formylphenyl) 4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Formylphenyl) 4-methylpentanoate, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMP is a derivative of 4-methylpentanoic acid and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
(3-Formylphenyl) 4-methylpentanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (3-Formylphenyl) 4-methylpentanoate has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential as an antifungal and antibacterial agent. In organic synthesis, (3-Formylphenyl) 4-methylpentanoate has been used as a building block for the synthesis of various compounds. In materials science, (3-Formylphenyl) 4-methylpentanoate has been used to prepare metal-organic frameworks and other porous materials.
Mecanismo De Acción
The mechanism of action of (3-Formylphenyl) 4-methylpentanoate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, (3-Formylphenyl) 4-methylpentanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (3-Formylphenyl) 4-methylpentanoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
(3-Formylphenyl) 4-methylpentanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (3-Formylphenyl) 4-methylpentanoate inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that (3-Formylphenyl) 4-methylpentanoate reduces inflammation and tumor growth in animal models. (3-Formylphenyl) 4-methylpentanoate has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Formylphenyl) 4-methylpentanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. (3-Formylphenyl) 4-methylpentanoate has also been extensively studied, and its biological effects are well characterized. However, (3-Formylphenyl) 4-methylpentanoate has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. (3-Formylphenyl) 4-methylpentanoate also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of (3-Formylphenyl) 4-methylpentanoate. One potential area of research is the development of (3-Formylphenyl) 4-methylpentanoate-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the synthesis of (3-Formylphenyl) 4-methylpentanoate derivatives with improved solubility and pharmacokinetic properties. (3-Formylphenyl) 4-methylpentanoate could also be used as a building block for the synthesis of novel materials with unique properties. Overall, (3-Formylphenyl) 4-methylpentanoate is a promising compound with significant potential for scientific research and applications.
Métodos De Síntesis
The synthesis of (3-Formylphenyl) 4-methylpentanoate involves several steps, including the reaction of 4-methylpentanoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-formylphenol in the presence of a base to form (3-Formylphenyl) 4-methylpentanoate. The final product is purified through column chromatography. The yield of (3-Formylphenyl) 4-methylpentanoate is approximately 60-70%, making it a relatively efficient synthesis method.
Propiedades
IUPAC Name |
(3-formylphenyl) 4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(2)6-7-13(15)16-12-5-3-4-11(8-12)9-14/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCGWQSPUOOTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1=CC=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404003 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)
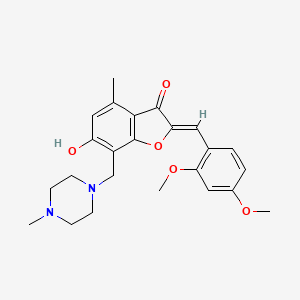
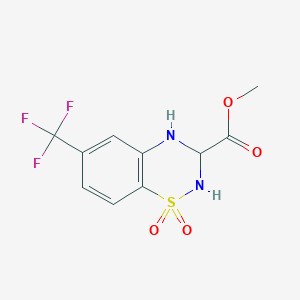
![Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894753.png)
![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894754.png)
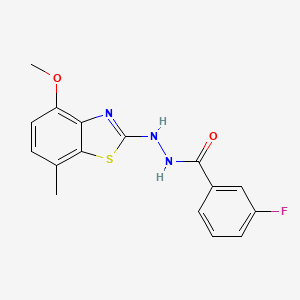
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2894757.png)
![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)
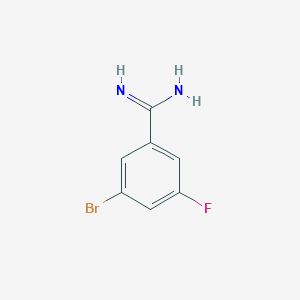
![3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide](/img/structure/B2894763.png)
![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide](/img/structure/B2894766.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2894768.png)
![5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2894770.png)